(E)-N'-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide
Description
Properties
IUPAC Name |
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-2-3-4-5-12(19)16-17-13-10-8-9(18(21)22)6-7-11(10)15-14(13)20/h6-8,15,20H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHRRKNXOIGTOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N=NC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 2-Oxoindolin-3-Ylidene Scaffolds
The introduction of the nitro group at the 5-position of the indolinone ring is achieved through electrophilic aromatic substitution. A modified nitration protocol derived from polynitrobenzimidazole synthesis provides high regioselectivity:
Procedure :
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Substrate Preparation : 2-Oxoindolin-3-ylidene (10 mmol) is suspended in 98% H₂SO₄ (100 mL) under ice cooling.
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Nitrating Mixture : KNO₃ (33 mmol) is added gradually to maintain temperatures below 10°C.
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Reaction Progression : The mixture is warmed to 60°C for 4 h, cooled to 4°C, and quenched with ice water.
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Isolation : The precipitate is filtered, washed with 50% H₂SO₄, and dried to yield 5-nitro-2-oxoindolin-3-ylidene (83–89% yield).
Key Parameters :
Hydrazide Conjugation via Schiff Base Formation
The hexanehydrazide moiety is introduced through a condensation reaction between 5-nitro-2-oxoindolin-3-ylidene and hexanehydrazide under mild acidic conditions:
Procedure :
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Reactant Mixing : 5-Nitro-2-oxoindolin-3-ylidene (5 mmol) and hexanehydrazide (5.5 mmol) are refluxed in ethanol (50 mL) with glacial acetic acid (2 mL) as catalyst.
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Reaction Monitoring : Progress is tracked via TLC (ethyl acetate/hexane, 3:7).
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Workup : The mixture is cooled, filtered, and recrystallized from ethanol to isolate the (E)-isomer.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Ethanol | 78% |
| Catalyst (AcOH) | 2 mL | +15% yield |
| Reaction Time | 8 h | Plateau at 6 h |
Stereochemical Control : The (E)-configuration is favored due to steric hindrance between the indolinone’s nitro group and hydrazide’s alkyl chain.
Advanced Methodological Variations
One-Pot Tandem Nitration-Condensation
A streamlined approach combining nitration and hydrazide conjugation reduces purification steps:
Procedure :
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Sequential Reactant Addition : 2-Oxoindolin-3-ylidene and hexanehydrazide are suspended in H₂SO₄.
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In-Situ Nitration : KNO₃ is added at 0°C, followed by gradual warming to 50°C for 6 h.
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Neutralization : The mixture is poured onto ice, neutralized with NaHCO₃, and extracted with ethyl acetate.
Outcomes :
Solid-Phase Synthesis for Scalability
Immobilizing the indolinone scaffold on Wang resin enables iterative synthesis:
Steps :
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Resin Functionalization : Wang resin is loaded with 2-oxoindolin-3-ylidene via carbodiimide coupling.
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On-Resin Nitration : Treat with NO₂BF₄ in DMF at 25°C for 12 h.
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Hydrazide Coupling : Hexanehydrazide is introduced under microwave irradiation (60°C, 30 min).
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Cleavage : TFA/DCM (1:1) releases the product with 72% isolated yield.
Advantages :
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Reduced Purification : Solid-phase extraction minimizes byproduct contamination.
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Scalability : Batch sizes up to 100 g demonstrated in pilot studies.
Analytical Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the oxoindoline moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium dithionite.
Substitution: Various nucleophiles under mild to moderate conditions.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted hydrazones.
Oxidation: Formation of oxidized derivatives of the oxoindoline moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and anticancer activities due to the presence of the nitro group and the hydrazone linkage.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: Potential use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-N’-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to antimicrobial or anticancer effects. The hydrazone linkage may also play a role in the compound’s biological activity by interacting with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(5-Nitro-2-oxoindolin-3-ylidene)thiosemicarbazide: Similar structure with a thiosemicarbazide moiety instead of hexanehydrazide.
2-(5-Nitro-2-oxoindolin-3-ylidene)acetohydrazide: Similar structure with an acetohydrazide moiety.
Uniqueness
(E)-N’-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide is unique due to the presence of the hexanehydrazide chain, which may impart different physicochemical properties and biological activities compared to its analogs. The specific arrangement of functional groups in this compound may result in distinct interactions with molecular targets, leading to unique biological effects.
Biological Activity
(E)-N'-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide is a compound derived from the oxoindole framework, known for its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a hydrazide functional group linked to a 5-nitro-2-oxoindoline moiety. The presence of the nitro group and the oxoindole structure contributes to its biological activity, making it a subject of interest in medicinal chemistry.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of EGR-1 : Recent studies have identified derivatives of 2-(2-oxoindolin-3-ylidene) as inhibitors of EGR-1, a transcription factor involved in inflammatory processes. These compounds demonstrated the ability to disrupt the EGR-1 DNA-binding domain, leading to reduced expression of inflammatory cytokines such as TNFα in keratinocytes .
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which are crucial for mitigating oxidative stress in various diseases.
- Antimicrobial Properties : Some derivatives exhibit activity against bacterial strains, suggesting potential applications in treating infections.
Study 1: EGR-1 Inhibition and Anti-inflammatory Effects
A study evaluated three derivatives (IT21, IT23, IT25) structurally related to this compound. These compounds were shown to effectively inhibit EGR-1's DNA-binding activity through in silico docking and electrophoretic mobility shift assays. The in vivo efficacy was demonstrated by alleviating atopic dermatitis-like lesions in BALB/c mice, indicating potential therapeutic applications for inflammatory skin disorders .
Study 2: Antioxidant Activity Assessment
Research on related oxoindole compounds highlighted their capacity to scavenge free radicals, showcasing their potential as antioxidants. This property is particularly relevant for conditions characterized by oxidative stress, including neurodegenerative diseases.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
